(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one
CAS No.: 122383-34-0
Cat. No.: VC20866297
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one - 122383-34-0](/images/no_structure.jpg)
Specification
CAS No. | 122383-34-0 |
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Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one |
Standard InChI | InChI=1S/C12H13NO2/c14-11-6-7-12-13(11)10(8-15-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1 |
Standard InChI Key | CQPBRZXBXFZYBD-ZYHUDNBSSA-N |
Isomeric SMILES | C1CC(=O)N2[C@@H]1OC[C@@H]2C3=CC=CC=C3 |
SMILES | C1CC(=O)N2C1OCC2C3=CC=CC=C3 |
Canonical SMILES | C1CC(=O)N2C1OCC2C3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Properties
(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one (CAS: 122383-34-0) is a chiral compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.237 g/mol . The compound features a fused bicyclic system comprising a pyrrole ring and an oxazole ring, creating a distinctive three-dimensional architecture. The stereochemical configuration at positions 3 and 7a (3S,7aR) is critical for its biological activity and chemical reactivity.
The compound's structure contains:
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A phenyl substituent at the 3-position
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A lactam functionality within the pyrrole portion
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A stereodefined configuration that creates a specific spatial arrangement
The compound is also known by alternative nomenclature, including (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c] oxazol-5(3H)-one, which represents the same molecular entity with different naming conventions for the heterocyclic system .
Physical Properties
Based on data from structurally related compounds, the following physical properties are anticipated:
Property | Value | Source |
---|---|---|
Molecular Weight | 203.237 g/mol | |
Physical Form | Solid | |
Solubility | Soluble in DMSO | |
Optical Rotation | Positive ([α]D) |
Biological Activities and Applications
The biological profile of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one and structurally similar compounds reveals significant potential in multiple therapeutic areas.
Pharmacological Properties
Similar pyrrolooxazole compounds demonstrate diverse biological activities:
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Anti-inflammatory Activity: Research suggests potential anti-inflammatory properties, which may be applicable to various inflammatory conditions.
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Anticancer Potential: Related oxazolopyrrolidone lactams have shown antiproliferative activity against human gastric adenocarcinoma (AGS) cells, with specific derivatives demonstrating significant cytotoxicity at concentrations as low as 50 μM .
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Neurological Applications: The unique structural features of these compounds may interact beneficially with specific biological targets in neurological disorders .
Structure-Activity Relationships
Studies on similar compounds reveal that substitution patterns significantly influence biological activity. For example, in the series of tryptophanol-derived oxazolopyrrolidone lactams tested against AGS cells, the following structure-activity relationships were observed:
Compound | R₁ | R₂ | % Cell Viability at 100 μM |
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7a | H | H | 50 ± 5 |
7c | Cl | H | 6 ± 1 |
7d | Br | H | 14 ± 3 |
7e | CH₃ | H | 14 ± 2 |
7f | OCH₃ | H | 18 ± 2 |
7g | SO₂CH₃ | H | 94 ± 12 |
Table 1: Structure-activity relationships of related oxazolopyrrolidone derivatives against AGS cells
This data demonstrates that halogen substitutions (particularly chlorine) significantly enhance anticancer activity, while methylsulfonyl groups reduce efficacy.
Chemical Reactivity and Transformations
The reactivity of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one is primarily dictated by its heterocyclic framework and functional groups.
Key Reaction Types
Based on structural features, anticipated reactions include:
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Oxidation: Potential oxidation of the pyrrolidine ring
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Reduction: Possible reduction of the lactam functionality
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Substitution: Reactions at the phenyl ring
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Ring-opening: Cleavage under specific conditions
Use in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly for:
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Construction of complex heterocyclic systems
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Development of chiral building blocks for pharmaceutical compounds
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Synthesis of biologically active molecules with defined stereochemistry
Hazard Type | Classification |
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Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
Table 2: Hazard classification based on GHS criteria for similar compounds
Current Research Status and Future Directions
Research on (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one and related compounds continues to evolve, with several promising avenues:
Pharmaceutical Development
The compound's structural features make it a candidate for:
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Development of novel protease inhibitors
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Creation of neuroactive compounds
Material Science Applications
Beyond pharmaceutical applications, potential exists in:
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Development of advanced materials
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Creation of specialized polymers
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Application in coating technologies requiring specific mechanical and thermal properties
Research Gaps and Opportunities
Current knowledge gaps present opportunities for:
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Detailed structure-activity relationship studies
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Exploration of additional biological targets
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Development of more efficient synthetic routes
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Investigation of combinatorial approaches with other pharmacophores
Analytical Methods and Characterization
Characterization of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one typically employs various analytical techniques:
Spectroscopic Analysis
Standard characterization methods include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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X-ray crystallography for absolute configuration determination
Chromatographic Analysis
Purity assessment and separation typically utilize:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for volatile derivatives
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